ethyl 4-methyl-2-{[(4-nitro-1H-indol-1-yl)acetyl]amino}-1,3-thiazole-5-carboxylate
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Overview
Description
ETHYL 4-METHYL-2-{[2-(4-NITRO-1H-INDOL-1-YL)ACETYL]AMINO}-1,3-THIAZOLE-5-CARBOXYLATE is a complex organic compound that features a thiazole ring, an indole moiety, and a nitro group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-METHYL-2-{[2-(4-NITRO-1H-INDOL-1-YL)ACETYL]AMINO}-1,3-THIAZOLE-5-CARBOXYLATE typically involves multi-step organic reactionsCommon reagents used in these reactions include acetic acid, ethanolic HCl, and various catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to increase yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalytic systems can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
ETHYL 4-METHYL-2-{[2-(4-NITRO-1H-INDOL-1-YL)ACETYL]AMINO}-1,3-THIAZOLE-5-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: Electrophilic substitution reactions can occur on the indole ring due to its electron-rich nature.
Condensation: The compound can participate in condensation reactions to form larger molecular structures.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction reactions, and electrophiles such as halogens for substitution reactions. Reaction conditions often involve controlled temperatures and the use of solvents like ethanol or dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can introduce various functional groups onto the indole ring .
Scientific Research Applications
ETHYL 4-METHYL-2-{[2-(4-NITRO-1H-INDOL-1-YL)ACETYL]AMINO}-1,3-THIAZOLE-5-CARBOXYLATE has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of ETHYL 4-METHYL-2-{[2-(4-NITRO-1H-INDOL-1-YL)ACETYL]AMINO}-1,3-THIAZOLE-5-CARBOXYLATE involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, modulating biological pathways and exerting its effects. For instance, the nitro group can participate in redox reactions, influencing cellular processes .
Comparison with Similar Compounds
Similar Compounds
ETHYL 6-METHOXY-3-METHYLINDOLE-2-CARBOXYLATE: Another indole derivative with similar structural features.
METHYL 6-AMINO-4-ISOBUTOXY-1H-INDOLE-2-CARBOXYLATE: Known for its antiviral activity.
Uniqueness
ETHYL 4-METHYL-2-{[2-(4-NITRO-1H-INDOL-1-YL)ACETYL]AMINO}-1,3-THIAZOLE-5-CARBOXYLATE is unique due to its combination of a thiazole ring and an indole moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Properties
Molecular Formula |
C17H16N4O5S |
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Molecular Weight |
388.4 g/mol |
IUPAC Name |
ethyl 4-methyl-2-[[2-(4-nitroindol-1-yl)acetyl]amino]-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C17H16N4O5S/c1-3-26-16(23)15-10(2)18-17(27-15)19-14(22)9-20-8-7-11-12(20)5-4-6-13(11)21(24)25/h4-8H,3,9H2,1-2H3,(H,18,19,22) |
InChI Key |
ZKSGHUSBJPFBEY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)NC(=O)CN2C=CC3=C2C=CC=C3[N+](=O)[O-])C |
Origin of Product |
United States |
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